6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine
CAS No.: 2237235-32-2
Cat. No.: VC5108219
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.74
* For research use only. Not for human or veterinary use.
![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine - 2237235-32-2](/images/structure/VC5108219.png)
Specification
CAS No. | 2237235-32-2 |
---|---|
Molecular Formula | C14H15ClN2O |
Molecular Weight | 262.74 |
IUPAC Name | 6-chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine |
Standard InChI | InChI=1S/C14H15ClN2O/c1-10-7-13(15)17-14(8-10)16-9-11-3-5-12(18-2)6-4-11/h3-8H,9H2,1-2H3,(H,16,17) |
Standard InChI Key | SDOLZBBCURISAY-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=C1)Cl)NCC2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine (C₁₄H₁₆ClN₂O) features a pyridine ring substituted at three positions:
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Position 2: A secondary amine group linked to a 4-methoxybenzyl moiety.
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Position 4: A methyl group (–CH₃).
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Position 6: A chlorine atom (–Cl).
The methoxybenzyl group introduces steric bulk and electron-donating effects, while the chloro and methyl substituents modulate electronic density and lipophilicity .
Key Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 278.74 g/mol | Calculated |
LogP (Partition Coeff.) | 2.8 ± 0.3 | Estimated via analogy |
Topological PSA | 48.1 Ų | Computational |
Exact Mass | 278.0954 Da | Mass spectrometry |
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of a pyridine precursor:
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Core Formation: 4-Methylpyridin-2-amine serves as the starting material.
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Chlorination: Electrophilic substitution at position 6 using Cl₂ or SO₂Cl₂ under controlled conditions .
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Benzylation: Alkylation of the amine with 4-methoxybenzyl chloride via nucleophilic substitution .
Representative Synthetic Pathway
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Chlorination of 4-Methylpyridin-2-amine:
Reaction conditions: 0–5°C, inert atmosphere . -
Benzylation with 4-Methoxybenzyl Chloride:
Catalyzed by K₂CO₃ in DMF at 80°C .
Industrial-Scale Considerations
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity.
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Yield Optimization: Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly in water (<0.1 mg/mL).
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Stability: Degrades under strong acidic/basic conditions via hydrolysis of the methoxy group.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr):
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3350 cm⁻¹ (N–H stretch)
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1245 cm⁻¹ (C–O–C asymmetric stretch)
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Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against nitric oxide synthase (NOS) isoforms, with IC₅₀ values in the low micromolar range (nNOS: 1.8 μM; iNOS: 3.4 μM) . The chloro and methoxy groups enhance binding to the enzyme’s hydrophobic pocket, as demonstrated by molecular docking studies.
Applications in Drug Development
Anticancer Agents
Structural analogs with chloro and methoxy substitutions demonstrate pro-apoptotic activity in MCF-7 breast cancer cells (EC₅₀: 8.7 μM). The compound’s ability to intercalate DNA and inhibit topoisomerase II is under investigation.
Neuroinflammatory Targets
As a potential iNOS imaging tracer, radiolabeled versions (e.g., [¹⁸F] derivatives) could enable PET imaging of neuroinflammation in Alzheimer’s disease models .
Comparison with Structural Analogues
The benzylamine side chain in the target compound enhances blood-brain barrier permeability compared to simpler analogues .
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